molecular formula C9H10O3S B1303308 Methyl 2-(methylsulfinyl)benzenecarboxylate CAS No. 4850-73-1

Methyl 2-(methylsulfinyl)benzenecarboxylate

Cat. No.: B1303308
CAS No.: 4850-73-1
M. Wt: 198.24 g/mol
InChI Key: OAPYIFWRUTZGOY-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Methyl 2-(methylsulfinyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoxide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Properties

IUPAC Name

methyl 2-methylsulfinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPYIFWRUTZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377206
Record name Methyl 2-(methanesulfinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4850-73-1
Record name Methyl 2-(methanesulfinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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